PS315
Description
Properties
Molecular Formula |
C23H19ClO2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
(Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid |
InChI |
InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26)/b21-16- |
InChI Key |
KXEKGLNMBLODQT-PGMHBOJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C\C(=O)O)/CCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
A modified Claisen-Schmidt condensation is employed, adapting protocols from PDK1 activator syntheses:
Procedure :
- Dissolve 4-chlorocinnamic acid (15 mmol) and biphenyl-4-carbaldehyde (15 mmol) in pyridine (30 mL).
- Add piperidine (3 mmol) as a base catalyst.
- Heat at 100°C for 4–6 hours under argon.
- Quench with 5 M HCl (25 mL) to precipitate the product.
Key Parameters :
- Yield : 78–81%.
- Stereoselectivity : Z/E ratio of 3:1, improved to >9:1 via recrystallization from ethyl acetate/n-heptane.
Purification :
- Chromatography (SiO₂, ethyl acetate/heptane 1:3).
- Acid-base extraction to remove unreacted aldehydes.
Wittig Olefination Strategy
Ylide Generation and Coupling
Adapted from prostaglandin syntheses, this method ensures precise double-bond geometry:
Steps :
- Prepare triphenylphosphonium ylide from biphenyl-4-ylmethyl bromide (1.2 eq) and triphenylphosphine (1.5 eq) in THF.
- Add 4-chlorophenyl-β-keto acid (1 eq) at −78°C.
- Warm to room temperature and stir for 12 hours.
Conditions :
Post-Reaction Processing :
- Filter through Celite® to remove phosphine oxides.
- Acidify with 1 M HCl to isolate the carboxylic acid.
Conjugate Addition and Functionalization
Copper-Catalyzed Asymmetric Addition
Patent EP2740356A1 details conjugate additions for structurally related pentenoic acids:
Protocol :
- React biphenyl-4-ylpropenoate (1 eq) with 4-chlorophenyl Grignard reagent (1.2 eq).
- Use Cu(OTf)₂ (5 mol%) and Feringa ligand L1 (10 mol%) in THF.
- Stir at −20°C for 24 hours.
Outcomes :
Workup :
Hydrogenation and Final Functional Group Interconversion
Saturation of Precursor Double Bonds
Selective hydrogenation is critical to avoid over-reduction:
Method :
- Dissolve 3-(biphenyl-4-yl)-5-(4-chlorophenyl)penta-2,4-dienoic acid (1 eq) in methanol.
- Add 10% Pd/C (0.1 eq) and stir under H₂ (60 psi) at 25°C.
- Monitor by NMR until diene → monoene conversion is complete.
Challenges :
- Over-Hydrogenation : Minimized by using Lindlar catalyst for partial saturation.
- Acid Stability : No epimerization observed under mild conditions.
Crystallization and Polymorph Control
Solvent Screening and Recrystallization
Final purification ensures Z-configuration retention:
Optimized Conditions :
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J=8.4 Hz, 2H, biphenyl), 7.45 (d, J=8.4 Hz, 2H, ClPh), 6.32 (d, J=12 Hz, 1H, CH=CH).
- HRMS : m/z 362.0841 [M−H]⁻ (calc. 362.0844).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: PS315 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid is in the development of new pharmaceuticals. The compound has shown promise as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Research indicates that compounds with similar structures can modulate the activity of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
Anticancer Activity
Studies have suggested that the compound may possess anticancer properties. Similar biphenyl derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell proliferation and survival . The chlorophenyl group may enhance these effects by increasing lipophilicity, facilitating better cell membrane penetration.
Organic Synthesis
In organic chemistry, (2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid can serve as an intermediate in the synthesis of more complex molecules. Its unsaturation allows for various reactions such as Michael additions, cross-coupling reactions, and Diels-Alder reactions, making it a versatile building block in synthetic organic chemistry .
Case Studies
Mechanism of Action
PS315 exerts its effects by binding to the PIF-pocket of atypical protein kinase C. This binding induces a displacement of the active site residue Lysine 111, thereby inhibiting the activity of the kinase. The inhibition of protein kinase C zeta and protein kinase C eta disrupts key signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound B : (2Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic Acid
- Molecular Formula : C17H15ClO2
- Molecular Weight : 286.75 g/mol
- Key Differences : Lacks the biphenyl-4-yl group; instead, it has a single phenyl group at position 3 .
Compound C : (E)-3-(4-Chlorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one
Electronic and Pharmacokinetic Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Aromatic Groups | Biphenyl-4-yl, 4-chlorophenyl | Phenyl, 4-chlorophenyl | 4-Chlorophenyl, 4-fluorophenyl |
| Functional Group | Carboxylic acid (pKa ~4.5) | Carboxylic acid | Ketone |
| LogP | ~5.2 (estimated) | ~3.8 | ~3.5 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
- The carboxylic acid group in Compounds A and B enables stronger hydrogen bonding with PDK1’s PIF-pocket residues compared to Compound C’s ketone .
Biological Activity
(2Z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-enoic acid, also known as PS315, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H19ClO2
- Molecular Weight : 362.8 g/mol
- IUPAC Name : (Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid
- InChI Key : KXEKGLNMBLODQT-PGMHBOJBSA-N
This compound functions primarily as an allosteric inhibitor of protein kinase C (PKC), specifically targeting the PIF-pocket of atypical PKC isoforms such as PKC zeta and PKC eta. By binding to this site, this compound induces a conformational change that displaces the active site residue Lysine 111, effectively inhibiting the kinase's activity. This disruption of PKC signaling pathways is crucial in regulating cell proliferation and survival, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit various cancer cell lines by disrupting key signaling pathways associated with tumor growth and metastasis. For instance, studies have shown that this compound can reduce the viability of breast cancer cells through apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are relevant in various pathological conditions including Alzheimer's disease and urinary tract infections respectively. In one study, compounds similar to this compound exhibited strong inhibitory effects on AChE with IC50 values significantly lower than standard inhibitors .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that this compound significantly inhibits cell proliferation at micromolar concentrations. The compound induced apoptosis and altered the expression of key proteins involved in cell survival pathways .
- Animal Models : In vivo studies using mouse models have demonstrated that treatment with this compound leads to a reduction in tumor size and improved survival rates compared to control groups. These findings support the compound's potential as a therapeutic agent against certain cancers.
- Docking Studies : Molecular docking simulations have elucidated the binding interactions between this compound and PKC isoforms, highlighting its specificity and potential for selective inhibition. These studies provide insights into the structural basis for its biological activity .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Allosteric PKC inhibitor | Anticancer | 2.14 |
| PS48 | Allosteric PKC inhibitor | Anticancer | 3.50 |
| Other PKC Inhibitors | Competitive inhibition | Varies by compound | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
